BenchChemオンラインストアへようこそ!

1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea

Lipophilicity Drug-likeness Pharmacokinetics

This unsymmetrical urea derivative (CAS 1795442-64-6) incorporates an ortho-trifluoromethylphenyl group, an ortho-chlorophenyl moiety, and a chiral methoxyethyl linker—a three-dimensional pharmacophore unmatched by generic N,N′-diarylureas. The CF₃ group (σₚ ≈ 0.54) strengthens hinge-region hydrogen bonding in kinase ATP-binding sites, while enhanced lipophilicity (est. XLogP3 ≈ 3.5–4.0) improves membrane permeability over unfluorinated analogs. Structurally aligned with TrkA inhibitor patents (EP3800183A1) and differentiated from simpler ureas, this compound is ideal for SAR-driven medicinal chemistry and agrochemical scaffold design. Sourced exclusively from verified suppliers with batch-to-batch analytical documentation to ensure reproducible biological data.

Molecular Formula C17H16ClF3N2O2
Molecular Weight 372.77
CAS No. 1795442-64-6
Cat. No. B2462634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
CAS1795442-64-6
Molecular FormulaC17H16ClF3N2O2
Molecular Weight372.77
Structural Identifiers
SMILESCOC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2Cl
InChIInChI=1S/C17H16ClF3N2O2/c1-25-15(11-6-2-4-8-13(11)18)10-22-16(24)23-14-9-5-3-7-12(14)17(19,20)21/h2-9,15H,10H2,1H3,(H2,22,23,24)
InChIKeyJMPCZSBQNLLQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 1795442-64-6): A Specialized Unsymmetrical Urea for Medicinal Chemistry and Agrochemical Procurement


1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 1795442-64-6) is a synthetic unsymmetrical urea derivative characterized by a 2-chlorophenyl moiety linked via a methoxyethyl bridge to a urea core bearing a 2-(trifluoromethyl)phenyl substituent . With a molecular formula of C₁₇H₁₆ClF₃N₂O₂ and a molecular weight of 372.8 g/mol , this compound combines electron-withdrawing chloro and trifluoromethyl groups, which are known to enhance metabolic stability and modulate target binding affinity [1]. The compound is primarily sourced as a research intermediate for pharmaceutical and agrochemical discovery programs, available through specialty chemical suppliers such as Life Chemicals with catalog number F6451-3124 [1].

Why 1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea Cannot Be Interchanged with Close Analogs


Within the unsymmetrical diarylurea chemotype, seemingly minor structural variations—such as replacing the ortho-trifluoromethyl group with fluorine, chlorine, or a phenoxyethyl moiety—can drastically alter lipophilicity, hydrogen-bonding capacity, and target engagement profiles . For example, the trifluoromethyl group contributes approximately +0.5 to +1.0 logP units relative to unfluorinated or mono-fluorinated analogs, directly influencing membrane permeability and non-specific binding [1]. Additionally, the methoxyethyl linker introduces a chiral center that is absent in simpler N,N′-diarylureas, providing a distinct three-dimensional pharmacophore that cannot be replicated by analogs lacking this bridge . Procurement of a 'generic' diarylurea substitute without these specific structural features risks divergent biological activity, altered metabolic stability, and irreproducible in vitro and in vivo results.

Product-Specific Quantitative Evidence Guide: 1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to Non-Fluorinated and Mono-Fluorinated Analogs

Computational predictions and class-level SAR indicate that the ortho-trifluoromethyl substituent of the target compound confers a lipophilicity increase (XLogP3) of approximately 0.5–1.0 log units relative to its non-fluorinated phenoxyethyl analog (CAS 1795442-60-2, XLogP3 = 3) and mono-fluorinated difluorophenyl analog (CAS 1798516-18-3) [REFS-1, REFS-2]. This trend is consistent with published data on structurally related urea derivatives, where CF₃ substitution raised logP from 3.9 to 4.7 [2].

Lipophilicity Drug-likeness Pharmacokinetics

Superior Electron-Withdrawing Character vs. Cl and F Analogs: Impact on Target Binding Affinity

The ortho-CF₃ group (Hammett σₘ ≈ 0.43, σₚ ≈ 0.54) exerts a substantially stronger electron-withdrawing effect than the ortho-Cl (σₘ ≈ 0.37, σₚ ≈ 0.23) or ortho-F (σₘ ≈ 0.34, σₚ ≈ 0.06) substituents found in close analogs [1]. In diarylurea kinase inhibitor series, electron-deficient aryl rings have been shown to enhance binding to kinase hinge regions through reinforced hydrogen-bonding interactions, as demonstrated by the KDR inhibitor 5a (IC₅₀ = 0.0689 µM) bearing a 4-chloro-3-trifluoromethylphenyl urea scaffold [2].

Electron-withdrawing groups Kinase inhibition Structure-activity relationship

Verified Supplier Purity and Procurement Traceability vs. Less Characterized Analogs

The target compound is commercially available through Life Chemicals (catalog F6451-3124) at a verified purity of ≥90% across multiple package sizes (10 µmol to 50 mg) [1]. In contrast, the non-fluorinated phenoxyethyl analog (CAS 1795442-60-2) and the bis-chlorophenyl analog (CAS 1795301-62-0) are listed primarily on aggregator platforms without independently verified purity specifications from named suppliers [REFS-2, REFS-3].

Purity Reproducibility Procurement

Distinct Hydrogen-Bonding Topology vs. Simpler Diarylurea Scaffolds

The target compound presents a unique hydrogen-bonding pharmacophore comprising 2 H-bond donors (urea NH groups) and 4 H-bond acceptors (urea carbonyl, methoxy oxygen, and two electronegative halogen sites) . This topology differs from simpler diarylureas such as 1-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea (CAS 23751-06-6, MW 314.69), which lacks the methoxyethyl bridge and offers only 2 HBD / 2 HBA . The embedded ether oxygen in the target's linker region provides an additional H-bond acceptor site that may enable unique binding interactions with kinase hinge regions or receptor allosteric pockets.

Hydrogen bonding Pharmacophore Molecular recognition

Recommended Application Scenarios for 1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 1795442-64-6)


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

The compound's ortho-trifluoromethyl group and methoxyethyl linker provide a differentiated pharmacophore for SAR exploration targeting kinase ATP-binding sites. The enhanced electron-withdrawing character of CF₃ (σₚ ≈ 0.54) relative to Cl or F analogs may strengthen hinge-region hydrogen bonding, as demonstrated by structurally related KDR inhibitors (IC₅₀ = 0.0689 µM) [1]. Procurement from verified suppliers ensures batch-to-batch reproducibility for iterative medicinal chemistry campaigns.

Chemical Biology: TrkA and Pain Pathway Probe Development

TrkA-inhibiting urea derivatives are actively pursued for chronic pain and neuropathic pain indications [1]. The target compound's structural features align with the TrkA inhibitor pharmacophore described in patent literature (EP3800183A1), which highlights trifluoromethyl-substituted ureas as privileged scaffolds [1]. Its distinct lipophilicity profile may confer cellular permeability advantages over less fluorinated analogs.

Agrochemical Research: Herbicide or Fungicide Intermediate

Trifluoromethyl- and chloro-substituted phenylureas are established pharmacophores in agrochemical active ingredients (e.g., fluometuron, logP = 2.42) [1]. The target compound's higher predicted lipophilicity (estimated XLogP3 ≈ 3.5–4.0) and dual electron-withdrawing groups make it a compelling intermediate for novel herbicide or fungicide scaffold design, particularly where enhanced cuticular penetration is desired [2].

Academic Research: Unusual Urea Chemotype SAR Studies

For academic groups studying urea-based enzyme inhibitors or receptor modulators, this compound offers a unique combination of ortho-CF₃, ortho-Cl, and chiral methoxyethyl linker not found in commercial screening libraries [1]. Its well-defined purity and sourcing from Life Chemicals (catalog F6451-3124) minimize the risk of confounding impurities in initial hit validation and dose-response assays [2].

Quote Request

Request a Quote for 1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.